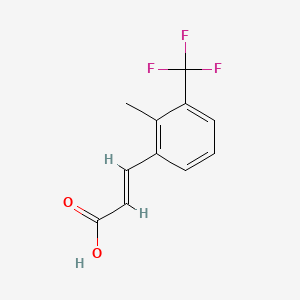
2-Methyl-3-(trifluoromethyl)cinnamic acid
Vue d'ensemble
Description
2-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound characterized by a cinnamic acid backbone with a methyl group at the 2-position and a trifluoromethyl group at the 3-position
Mécanisme D'action
Mode of Action
Cinnamic acid derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators of enzymatic activity .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It has been noted that certain cinnamic acid derivatives have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)cinnamic acid . For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-methylbenzene with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-methyl-3-(trifluoromethyl)benzene.
Cinnamic Acid Formation: The conversion of the hydroxylated product to cinnamic acid through a Knoevenagel condensation reaction involving malonic acid and an aldehyde or ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to 2-methyl-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Concentrated nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Methyl-3-(trifluoromethyl)cinnamic alcohol.
Substitution: Nitro- or halogenated derivatives of the cinnamic acid.
Applications De Recherche Scientifique
2-Methyl-3-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)cinnamic acid
3-(Trifluoromethyl)cinnamic acid
2-Methylcinnamic acid
3-Methylcinnamic acid
Propriétés
IUPAC Name |
(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYNGWYVWNFOC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















